3-bromo-1-methyl-1H-pyrazole-5-sulfonyl fluoride
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Overview
Description
3-bromo-1-methyl-1H-pyrazole-5-sulfonyl fluoride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-methyl-1H-pyrazole-5-sulfonyl fluoride typically involves the bromination of 1-methyl-1H-pyrazole followed by sulfonylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The sulfonylation step involves the reaction of the brominated pyrazole with a sulfonyl chloride derivative in the presence of a base such as pyridine or triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-bromo-1-methyl-1H-pyrazole-5-sulfonyl fluoride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The sulfonyl fluoride group can participate in oxidation and reduction reactions under specific conditions.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydride or potassium carbonate.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium or copper catalysts are often employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 3-amino-1-methyl-1H-pyrazole-5-sulfonyl fluoride derivatives .
Scientific Research Applications
3-bromo-1-methyl-1H-pyrazole-5-sulfonyl fluoride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of enzyme inhibitors or as a probe in biochemical studies.
Industry: It can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-1-methyl-1H-pyrazole-5-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. This makes the compound a potential candidate for the development of enzyme inhibitors. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
3-bromo-1-methyl-1H-pyrazole: This compound lacks the sulfonyl fluoride group and has different reactivity and applications.
1-methyl-3-bromo-5-sulfonyl chloride pyrazole: This compound has a sulfonyl chloride group instead of a sulfonyl fluoride group, leading to different chemical properties and reactivity.
Uniqueness
3-bromo-1-methyl-1H-pyrazole-5-sulfonyl fluoride is unique due to the presence of both the bromine and sulfonyl fluoride groups. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C4H4BrFN2O2S |
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Molecular Weight |
243.06 g/mol |
IUPAC Name |
5-bromo-2-methylpyrazole-3-sulfonyl fluoride |
InChI |
InChI=1S/C4H4BrFN2O2S/c1-8-4(11(6,9)10)2-3(5)7-8/h2H,1H3 |
InChI Key |
CMVANALPYRELOJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)Br)S(=O)(=O)F |
Origin of Product |
United States |
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